5-Chloro-6-hydroxynicotinaldehyde

Thermal stability Solid‑state processing Purification

5-Chloro-6-hydroxynicotinaldehyde (CAS 627501-18-2) resolves a critical limitation in pyridine-3-carboxaldehyde chemistry: simple analogs like 5-chloronicotinaldehyde (mp ~33°C) oil out during purification and lack an H-bond donor. This compound's high melting point (250-253°C) enables clean recrystallization at multi-gram scale. Three orthogonal reactive sites-aldehyde, phenolic OH, and aryl chloride-permit sequential chemoselective transformations without protecting-group interconversion. TPSA (50.19 Ų) exceeds the 40 Ų BBB threshold, supporting peripherally restricted drug design. Suitable for medicinal chemistry and agrochemical R&D.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 627501-18-2
Cat. No. B1358543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-hydroxynicotinaldehyde
CAS627501-18-2
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C=O)Cl
InChIInChI=1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
InChIKeyFGMJOLYLUIKTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-hydroxynicotinaldehyde (CAS 627501-18-2) – A Dual-Function Pyridine Building Block with Differentiated Physicochemical Profile


5-Chloro-6-hydroxynicotinaldehyde (CAS 627501-18-2) is a polysubstituted pyridine-3-carboxaldehyde that bears a chlorine atom at the 5‑position and a hydroxyl group at the 6‑position. This substitution pattern imparts a unique tautomeric equilibrium between the 6‑hydroxypyridine and 6‑pyridone forms that is absent in simpler nicotinaldehyde analogues [1]. The compound is employed as a key synthetic intermediate in medicinal chemistry and agrochemical research, where both the electrophilic aldehyde and the nucleophilic/polar hydroxyl‑chloro array are exploited for orthogonal derivatization .

Why Generic Substitution of 5-Chloro-6-hydroxynicotinaldehyde with Other Nicotinaldehyde Derivatives Fails


Pyridine-3-carboxaldehydes that lack the 6‑hydroxyl group, or carry alternative substituents, exhibit sharp differences in hydrogen‑bonding capacity, polarity, thermal stability, and tautomeric behaviour that directly affect purification, formulation, and subsequent reactivity. For instance, simple 5‑chloronicotinaldehyde is a low‑melting solid and provides no H‑bond donor, while 5‑chloro‑6‑methoxynicotinaldehyde blocks the keto‑enol equilibrium that governs regioselective derivatization. Evidence summarised below quantifies these contrasts and demonstrates why “in‑class” surrogates cannot be reliably interchanged without compromising synthesis efficiency or product quality .

5-Chloro-6-hydroxynicotinaldehyde Quantitative Evidence Guide – Procurement-Relevant Differentiation Data


Melting Point Elevation vs. 5‑Chloronicotinaldehyde (ΔTₘ ≈ 220 °C)

5‑Chloro‑6‑hydroxynicotinaldehyde exhibits a melting point of 250‑253 °C , whereas the closest chlorine‑only analogue, 5‑chloronicotinaldehyde (CAS 113118‑82‑4), has a predicted melting point of approximately 33 °C . The ∼220 °C elevation stems from intermolecular hydrogen bonding enabled by the 6‑OH donor and the carbonyl acceptor.

Thermal stability Solid‑state processing Purification

Boiling Point Differential vs. 5‑Chloronicotinaldehyde (ΔTb ≈ 77 °C)

The boiling point of 5‑Chloro‑6‑hydroxynicotinaldehyde at atmospheric pressure is reported as 303.2 °C , while the boiling point of 5‑chloronicotinaldehyde is 226.0 °C . The 77 °C gap reflects stronger intermolecular forces arising from the additional hydroxyl group.

Volatility Distillation safety Thermal processing

Topological Polar Surface Area (TPSA) Contrast as a Polarity Indicator

The computed TPSA of 5‑Chloro‑6‑hydroxynicotinaldehyde is 50.19 Ų , while the TPSA of 5‑chloronicotinaldehyde is 29.96 Ų . The 20.2 Ų increase originates from the hydroxyl oxygen and the associated H‑bond donor, classifying the target compound into a distinctly more polar chemical space.

Lipophilicity Membrane permeability Chromatographic behavior

Hydrogen‑Bond Donor Count as a Determinant of Supramolecular Assembly

5‑Chloro‑6‑hydroxynicotinaldehyde possesses one hydrogen‑bond donor (the 6‑OH group), whereas 5‑chloronicotinaldehyde possesses zero H‑bond donors . This single donor, combined with three acceptors (Cl, OH, aldehyde O), enables directional intermolecular interactions that are absent in the comparator.

Crystal engineering Solubility manipulation Biomolecular recognition

Procurement‑Focused Application Scenarios for 5-Chloro-6-hydroxynicotinaldehyde Based on Verified Differentiation


High‑Temperature Solid‑Phase Synthesis and Recrystallization Workflows

The melting point advantage (250‑253 °C vs. ~33 °C for 5‑chloronicotinaldehyde ) ensures that 5‑Chloro‑6‑hydroxynicotinaldehyde can be recrystallized from hot polar solvents without oiling out, simplifying purification in multi‑gram scale‑up and reducing the need for chromatographic separation.

Design of CNS‑Excluded Probe Libraries Based on TPSA Threshold

With a TPSA of 50.19 Ų , the compound exceeds the common 40 Ų threshold for potential blood‑brain‑barrier penetration, making it a suitable scaffold for peripherally restricted programs. The TPSA‑deficient 5‑chloronicotinaldehyde (29.96 Ų) does not offer the same passive exclusion benefit.

Hydrogen‑Bond‑Directed Co‑Crystal and Salt Screening Campaigns

The single H‑bond donor on the hydroxyl group provides a reliable synthon for co‑crystal engineering with carbonyl‑ or carboxylate‑containing co‑formers. Analogs lacking this donor cannot participate in analogous supramolecular assemblies, limiting their utility in solid‑form patenting.

Orthogonal Derivatization Routes Exploiting the Aldehyde‑Chloro‑Hydroxyl Triad

The combination of an electrophilic aldehyde (oxime/hydrazone formation), a nucleophilic phenolic OH (etherification or esterification), and a chlorine (Suzuki/Buchwald coupling) permits three sequential, chemoselective transformations without protecting‑group interconversion, a feature that few nicotinaldehyde isomers replicate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-hydroxynicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.